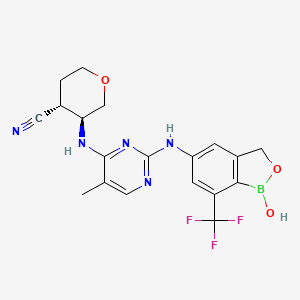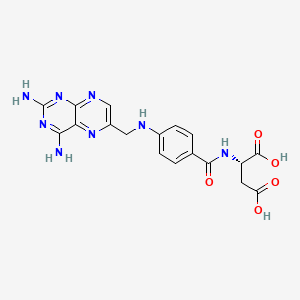
Tubulin degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin degrader 1, also known as Compound 5i, is a derivative of BML284. It is an orally active, noncovalent tubulin degradation agent that targets the colchicine binding site on tubulin. This compound has shown significant antiproliferative activity against various tumor cell lines, including Hela, HCT116, MCF-7, K562, and Molm-13, with IC50 values ranging from 0.02 to 0.05 μM . This compound effectively suppresses tumor growth by inducing cell cycle arrest and apoptosis.
Vorbereitungsmethoden
The synthesis of tubulin degrader 1 involves a series of chemical reactions starting from BML284. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: BML284 undergoes a series of chemical modifications to form intermediate compounds.
Final Product Formation: The intermediate compounds are further reacted under specific conditions to yield this compound.
Analyse Chemischer Reaktionen
Tubulin degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tubulin degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of tubulin and its effects on microtubule dynamics.
Biology: this compound is used to investigate the role of tubulin in cell division and intracellular transport.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: this compound can be used in the development of new anticancer drugs and as a research tool in pharmaceutical industries.
Wirkmechanismus
Tubulin degrader 1 exerts its effects by binding to the colchicine site on tubulin, leading to the degradation of tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The degradation of tubulin results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tubulin degrader 1 is unique compared to other tubulin-targeting agents due to its noncovalent binding and oral activity. Similar compounds include:
BML284: The parent compound of this compound, which also targets the colchicine site on tubulin.
Colchicine: A well-known tubulin inhibitor that binds covalently to the colchicine site.
Vinblastine: Another tubulin-targeting agent that binds to a different site on tubulin and inhibits microtubule formation.
This compound stands out due to its high potency and ability to degrade tubulin noncovalently, making it a valuable tool in cancer research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H19N5O |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-N-(1H-indol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19N5O/c1-26-16-4-2-3-14(10-16)18-11-19(25-20(21)24-18)23-12-13-5-6-17-15(9-13)7-8-22-17/h2-11,22H,12H2,1H3,(H3,21,23,24,25) |
InChI-Schlüssel |
DOZCEYNDPGHGAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


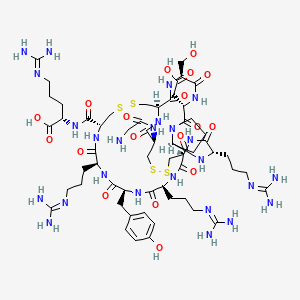


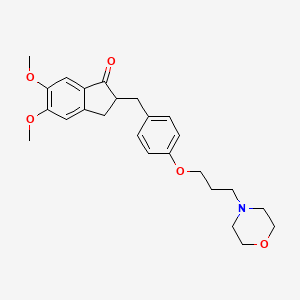
![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)
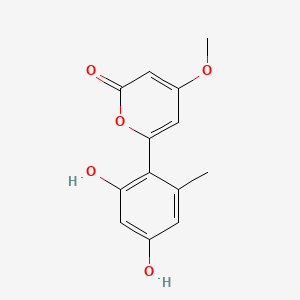
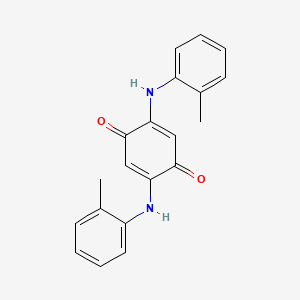


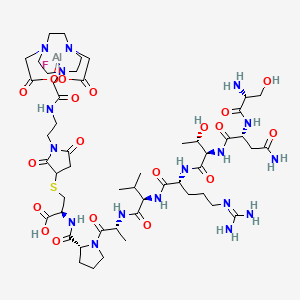
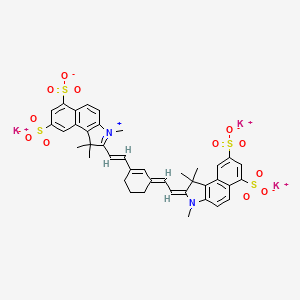
![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
